

The Central Role of Guanylate Kinase in GMP Metabolism: A Technical Guide

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Compound of Interest

Compound Name: 5'-Guanylic acid

Cat. No.: B1450780

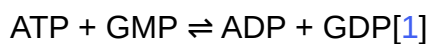
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Guanylate kinase (GK), also known as GMP kinase or GUK1, stands as a pivotal enzyme in cellular nucleotide metabolism. It governs the phosphorylation of guanosine monophosphate (GMP) to guanosine diphosphate (GDP), a critical step in the biosynthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). These nucleotides are fundamental for a myriad of cellular processes, including DNA and RNA synthesis, protein biosynthesis, and signal transduction via GTP-binding proteins. This technical guide provides an in-depth exploration of the function of guanylate kinase in GMP metabolism, its regulation, and its significance as a therapeutic target.

Core Function and Catalytic Mechanism

Guanylate kinase catalyzes the reversible transfer of a phosphoryl group from adenosine triphosphate (ATP) to GMP, yielding ADP and GDP.[1][2] This reaction can be represented as:



The enzyme is a member of the nucleoside monophosphate (NMP) kinase family, characterized by a conserved three-dimensional structure comprising a CORE domain, a GMP-binding (NMP-binding) domain, and a LID domain.[3][4] The binding of substrates induces significant conformational changes, a process known as induced fit, which brings the substrates into the proper orientation for catalysis.[4] Specifically, GMP binding triggers the

closure of the GMP-binding domain, which in turn facilitates the binding of ATP and the subsequent phosphoryl transfer.[4]

The reaction follows a sequential mechanism.[5] The catalytic process is largely controlled by the chemical step of phosphoryl transfer.[5]

Quantitative Analysis of Guanylate Kinase Activity

The enzymatic activity of guanylate kinase is characterized by its kinetic parameters, which can vary between species and under different experimental conditions. A summary of key quantitative data is presented below.

Kinetic Parameters

The Michaelis-Menten constant (K_m) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_{max}), and the catalytic constant (k_{cat}) represents the turnover number of the enzyme. The specificity constant (k_{cat}/K_m) is a measure of the enzyme's catalytic efficiency.

Enzyme Source	Substrate	K_m (μM)	k_{cat} (s^{-1})	k_{cat}/K_m ($M^{-1}s^{-1}$)	Reference
Human (hGMPK)	GMP	20.7	58.5	2.8×10^6	[6]
Yeast	MgATP	200	394	1.97×10^6	[5]
GMP	91	394	4.33×10^6	[5]	
MgADP	17	90	5.29×10^6	[5]	
GDP	97	90	0.93×10^6	[5]	
E. coli	GMP	-	-	-	[7]

Note: Kinetic parameters for E. coli guanylate kinase show cooperative binding for GMP, and thus, a simple K_m value is not reported.[7]

Substrate and Product Binding Affinities

The dissociation constant (Kd) is a measure of the affinity of the enzyme for its substrates and products.

Enzyme Source	Ligand	Dissociation Constant (Kd) (mM)	Reference
Yeast	MgATP	0.090	[5]
ATP	0.18	[5]	
GMP	0.029	[5]	
MgADP	0.084	[5]	
GDP	0.12	[5]	

Inhibition Constants

The inhibition constant (Ki) quantifies the potency of an inhibitor. The alarmone (p)ppGpp is a known competitive inhibitor of bacterial guanylate kinase.

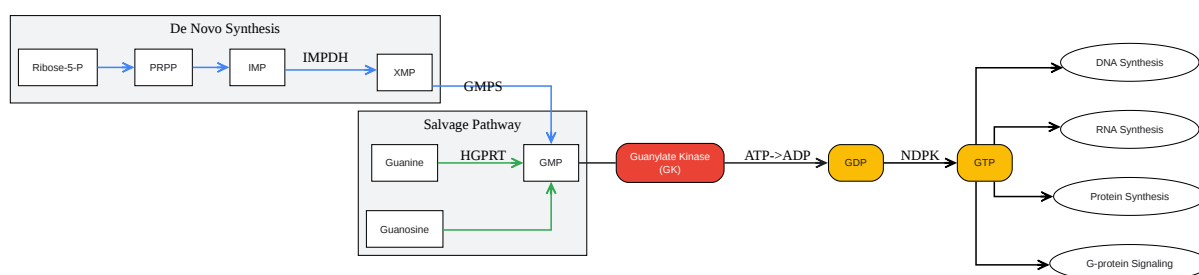
Enzyme Source	Inhibitor	Ki (μM)	Mode of Inhibition	Reference
S. aureus	ppGpp	13.1 ± 1.5	Competitive with GMP	[8]
pppGpp	11.2 ± 1.2	Competitive with GMP	[8]	
B. subtilis	pppGpp	13	Competitive with GMP	[9]

Role in GMP Metabolism and Signaling Pathways

Guanylate kinase is strategically positioned at the junction of the de novo and salvage pathways of purine biosynthesis, making it the sole enzyme responsible for cellular GDP production.[\[3\]](#)

Purine Metabolism Pathways

The de novo pathway synthesizes purines from simple precursors, while the salvage pathway recycles purine bases from the degradation of nucleic acids. Both pathways converge on the production of GMP, which is then phosphorylated by guanylate kinase to enter the guanine nucleotide pool.

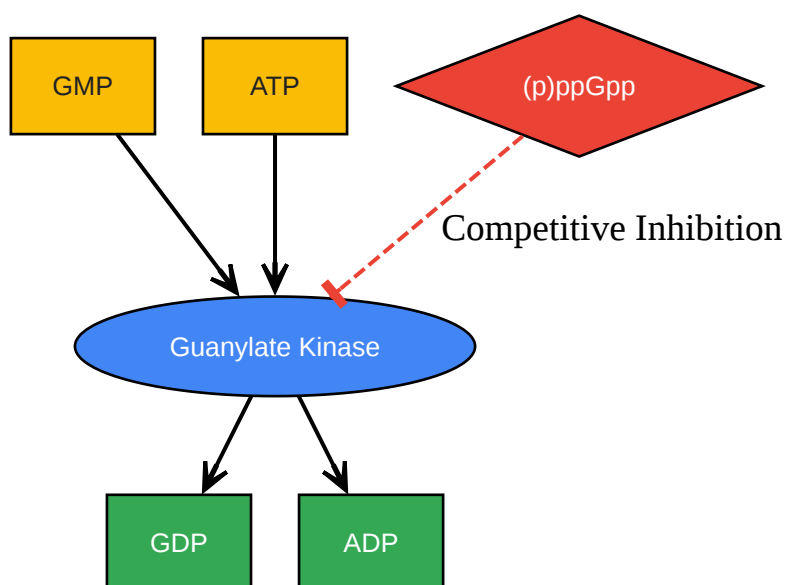


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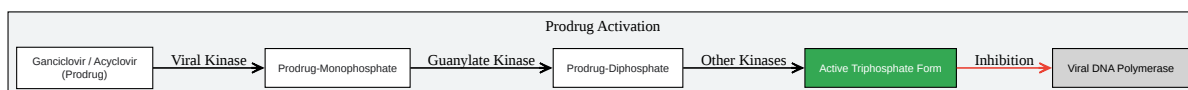
Figure 1. Guanylate kinase at the crossroads of purine metabolism.

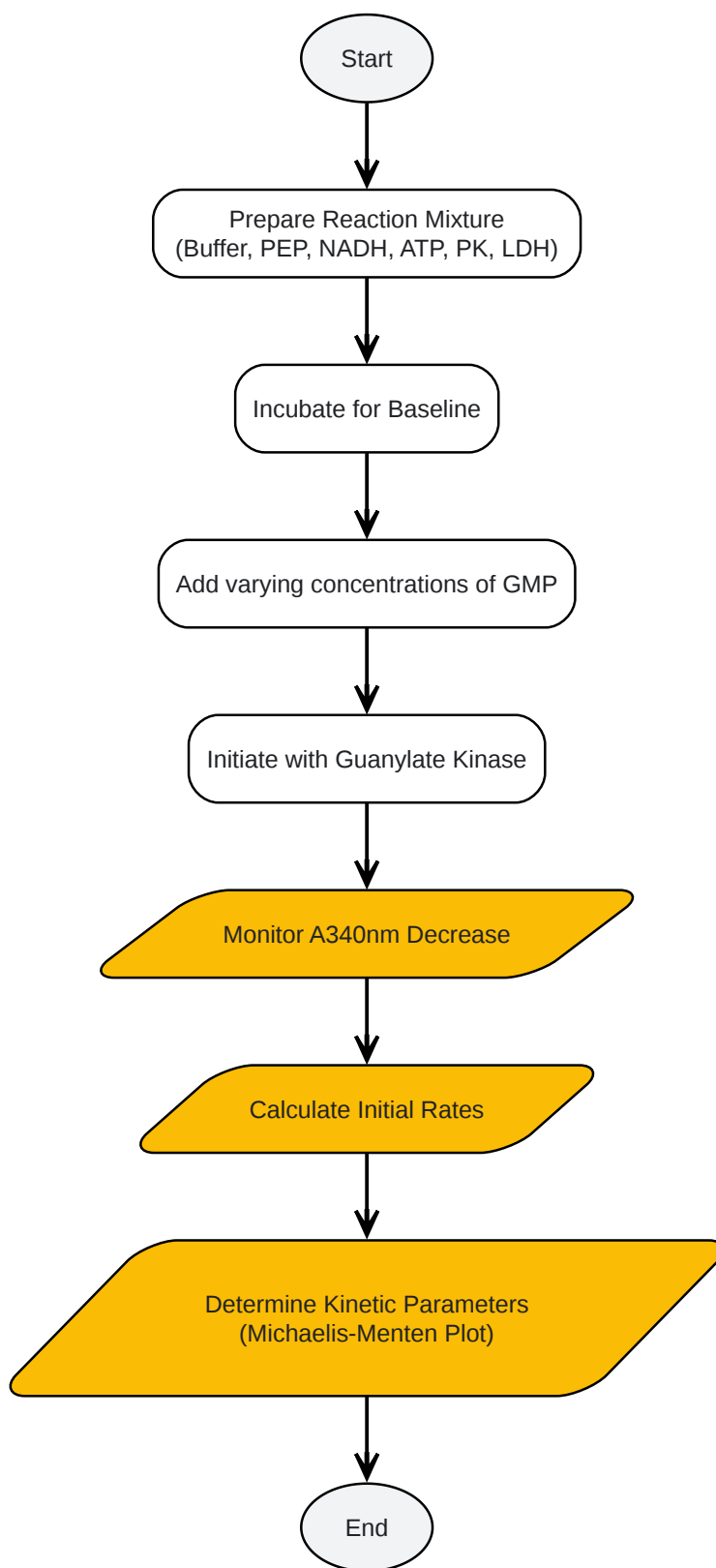
Regulation of Guanylate Kinase Activity

The activity of guanylate kinase is subject to regulation, ensuring a balanced supply of guanine nucleotides. In many bacteria, guanylate kinase is allosterically inhibited by the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), which accumulate during nutritional stress.[2][8] These molecules act as competitive inhibitors with respect to GMP, binding to the active site and preventing the conversion of GMP to GDP.[8] This regulatory mechanism serves to curtail GTP biosynthesis during periods of starvation.[8]



Regulation of Bacterial Guanylate Kinase by (p)ppGpp





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